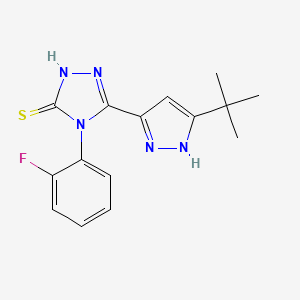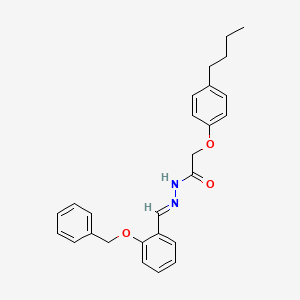![molecular formula C28H24N2 B15019147 3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE typically involves multiple steps, including the formation of the biphenyl core, introduction of the dimethyl and phenylmethylidene groups, and the final imine formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The biphenyl core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-N-{3,3’-DIMETHYL-4’-[(E)-(PHENYLMETHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}-1-PHENYLMETHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and various substituents make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H24N2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[4-(benzylideneamino)-3-methylphenyl]-2-methylphenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C28H24N2/c1-21-17-25(13-15-27(21)29-19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)30-20-24-11-7-4-8-12-24/h3-20H,1-2H3 |
InChI Key |
PRHMEWBJVZJBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3)C)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15019071.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide](/img/structure/B15019074.png)
![octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate](/img/structure/B15019086.png)


![N-(3-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019107.png)
![2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019108.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15019115.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019117.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15019120.png)
![1-(4-bromophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15019131.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15019139.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15019140.png)
